4-(3-bromophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
Compounds like the one you mentioned often belong to the class of organic compounds known as benzoxazepines, which are aromatic compounds containing a benzene ring fused to an oxazepine. Oxazepine is a seven-membered heterocyclic compound consisting of an oxazinane core with three substituents on the nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves several steps, including the formation of the benzene ring, the introduction of the bromophenyl group, and the creation of the oxazepine ring. One common method for introducing a bromophenyl group is through electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present in the molecule. For example, the bromophenyl group might undergo reactions typical of aromatic halides, such as nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Properties such as melting point, boiling point, solubility, and stability could be determined experimentally .Scientific Research Applications
Synthetic Methodologies and Applications
One study presents a practical synthesis method for an orally active CCR5 antagonist, showcasing the utility of related bromophenyl compounds in developing therapeutic agents. The synthesis involves a Claisen type reaction and a Suzuki−Miyaura reaction, highlighting the compound's relevance in synthetic organic chemistry and drug development (Ikemoto et al., 2005).
Antioxidant Properties
Research on the marine red alga Rhodomela confervoides has identified bromophenols with potent antioxidant activities. These findings suggest that bromophenyl derivatives, similar to the compound , could be explored for their antioxidant potential, contributing to food preservation and health applications (Li et al., 2011).
Antimicrobial and Antifungal Activities
Another area of research involves the synthesis and evaluation of new 1,2,4-triazole derivatives, including bromophenyl compounds, for their antimicrobial activities. This study underscores the potential of such compounds in developing new antimicrobial agents, which is crucial given the rising antibiotic resistance (Bektaş et al., 2007).
Protein-Tyrosine Kinase Inhibition
Research on 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives, including those with bromophenyl groups, has shown potential in inhibiting protein-tyrosine kinases (PTKs), which are key targets in cancer therapy. This highlights the compound's relevance in the development of novel anticancer agents (Li et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3-bromophenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-11-17(20)19(14-7-4-6-13(18)9-14)10-12-5-3-8-15(21-2)16(12)22-11/h3-9,11H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNCLWGXOLGQFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=C(O1)C(=CC=C2)OC)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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